molecular formula C20H14Br2N4S B15086759 4-{5-[(4-bromobenzyl)sulfanyl]-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl}pyridine CAS No. 477329-65-0

4-{5-[(4-bromobenzyl)sulfanyl]-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl}pyridine

Cat. No.: B15086759
CAS No.: 477329-65-0
M. Wt: 502.2 g/mol
InChI Key: RWFWOSQOFGDAOS-UHFFFAOYSA-N
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Description

The compound 4-{5-[(4-bromobenzyl)sulfanyl]-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl}pyridine (hereafter referred to as Compound A) is a 1,2,4-triazole derivative featuring dual bromine substituents on both the benzyl and phenyl groups. Its synthesis involves multi-step reactions, including cyclization and S-alkylation, yielding a yellow solid with a melting point of 144–145°C . Characterization via $^1$H NMR, ESI–MS, and elemental analysis confirms its structure , while single-crystal X-ray diffraction reveals intermolecular π–π stacking interactions, which contribute to its solid-state stability . Bioassays indicate moderate antifungal activity against common fungal strains .

Properties

CAS No.

477329-65-0

Molecular Formula

C20H14Br2N4S

Molecular Weight

502.2 g/mol

IUPAC Name

4-[4-(4-bromophenyl)-5-[(4-bromophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C20H14Br2N4S/c21-16-3-1-14(2-4-16)13-27-20-25-24-19(15-9-11-23-12-10-15)26(20)18-7-5-17(22)6-8-18/h1-12H,13H2

InChI Key

RWFWOSQOFGDAOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=NC=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[(4-bromobenzyl)sulfanyl]-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl}pyridine typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by cyclization of the corresponding hydrazine and carboxylic acid derivatives. For example, the reaction of 4-bromobenzyl hydrazine with 4-bromobenzoyl chloride in the presence of a base can yield the triazole intermediate.

    S-Alkylation: The triazole intermediate is then subjected to S-alkylation with 4-bromobenzyl bromide in the presence of a base such as potassium carbonate to form the desired product.

    Final Assembly: The final step involves the coupling of the triazole derivative with pyridine under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atoms on the aromatic rings are prime sites for nucleophilic substitution. These reactions often proceed under classical SNAr (nucleophilic aromatic substitution) conditions or via transition metal catalysis.

Reaction Type Reagents/Conditions Product Yield Source
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°CBiaryl derivatives (pyridine-phenyl coupling)65–78%
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°CAryl amine derivatives55–70%
Thiol DisplacementK₂CO₃, DMF, 60°CThioether derivatives (e.g., with alkanethiols)60–85%

Key Findings :

  • Suzuki coupling at the 4-bromophenyl group enables biaryl formation, enhancing π-conjugation for optoelectronic applications .

  • Buchwald-Hartwig amination introduces nitrogen-based functionalities, improving solubility and biological activity.

Oxidation of Sulfanyl Linkers

The sulfanyl (-S-) group undergoes oxidation to sulfoxides or sulfones under controlled conditions, altering electronic properties and biological interactions.

Oxidizing Agent Conditions Product Applications Source
H₂O₂ (30%)Acetic acid, 25°C, 12 hSulfoxide derivativeEnhanced enzyme inhibition
mCPBADCM, 0°C → RT, 6 hSulfone derivativeImproved metabolic stability

Mechanistic Insight :

  • Oxidation proceeds via electrophilic attack on the sulfur atom, forming sulfoxide intermediates before full conversion to sulfones.

Triazole Ring Functionalization

The 1,2,4-triazole core participates in cycloaddition and alkylation reactions, expanding structural diversity.

Cycloaddition with Alkynes

Click chemistry using copper-catalyzed azide-alkyne cycloaddition (CuAAC):

  • Conditions : CuSO₄·5H₂O, sodium ascorbate, DMF/H₂O, RT .

  • Product : 1,2,3-Triazole-fused hybrids (e.g., with propargyl derivatives).

  • Yield : 70–85% .

N-Alkylation

  • Reagents : Alkyl halides (e.g., CH₃I), K₂CO₃, DMF, 60°C .

  • Product : Quaternary ammonium salts at triazole N-atoms.

  • Applications : Enhanced antimicrobial activity .

Cross-Coupling Reactions

The pyridine ring facilitates palladium-catalyzed cross-coupling for π-system extension.

Reaction Catalyst Substrate Product Yield
Heck CouplingPd(OAc)₂, PPh₃Styrene derivativesVinylpyridine analogs60–75%
Sonogashira CouplingPdCl₂(PPh₃)₂, CuITerminal alkynesAlkynylpyridine derivatives50–68%

Notable Example :

  • Sonogashira coupling introduces ethynyl groups, enabling fluorescence properties for imaging probes .

Reduction Reactions

Selective reduction of the triazole ring is less common but achievable under hydrogenation conditions:

  • Conditions : H₂ (1 atm), Pd/C, ethanol, 25°C .

  • Product : Partially saturated triazoline intermediates (research-stage).

Biological Interactions

While not traditional "reactions," the compound participates in non-covalent interactions with biological targets:

  • Thioether Coordination : Binds to metal ions (e.g., Zn²⁺, Fe³⁺) in enzyme active sites.

  • π-Stacking : Pyridine and triazole rings interact with aromatic amino acids (e.g., tryptophan) in proteins .

Stability and Degradation

  • Photodegradation : UV exposure (λ = 254 nm) cleaves the sulfanyl linker, forming bromobenzyl radicals and pyridine fragments.

  • Hydrolytic Stability : Resistant to hydrolysis at pH 1–12, making it suitable for oral drug formulations.

Scientific Research Applications

4-{5-[(4-bromobenzyl)sulfanyl]-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl}pyridine: has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antibacterial, antifungal, and anticancer activities.

    Biological Studies: The compound can be used to study the interaction of triazole derivatives with biological targets such as enzymes and receptors.

    Material Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.

    Chemical Biology: The compound can be used as a probe to study biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 4-{5-[(4-bromobenzyl)sulfanyl]-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl}pyridine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The brominated phenyl groups can enhance the binding affinity of the compound to its targets, leading to increased potency.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Compound A is compared to analogs with variations in substituents, heterocyclic cores, and electronic profiles. Key examples include:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent Modifications Melting Point (°C) Yield (%) Purity (HPLC) Key References
Compound A 4-Bromobenzyl, 4-bromophenyl 144–145 78 N/A
4-(5-((3-Fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5q) 3-Fluorobenzyl, phenyl 146–148 86 N/A
4-(5-((2-Methylbenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5r) 2-Methylbenzyl, phenyl 173–174 86 N/A
2-(5-((4-Bromobenzyl)thio)-4-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)pyridine 4-Bromobenzyl, thiophen-2-ylmethyl N/A N/A 99.8
4-{4-(4-Bromophenyl)-5-[(2,6-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine 2,6-Dichlorobenzyl, 4-bromophenyl N/A N/A N/A
Key Observations:
  • Halogen Effects : Replacing bromine with fluorine (e.g., 5q ) slightly lowers melting points, likely due to reduced molecular weight and weaker halogen bonding .
  • Substituent Position : Ortho-substituted analogs (e.g., 5r ) exhibit higher melting points than para-substituted derivatives, possibly due to steric effects altering crystal packing .
  • Heterocyclic Cores : Thiophene- or pyridine-containing analogs (e.g., thiophen-2-ylmethyl) show enhanced solubility in polar solvents, attributed to increased polarity .
Table 2: Antifungal and Antimicrobial Activity
Compound Name Antifungal Activity (MIC, μg/mL) Antimicrobial Activity (MIC, μg/mL) Notes References
Compound A Moderate (values not specified) N/A Tested against A. niger
N-substituted aryl-2-({4-[(substituted aryl carbamoyl) methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl} sulfanyl) acetamides N/A 12.5–50 (bacterial) Electron-withdrawing groups enhance activity
4-(5-((3-Bromobenzyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)pyridine N/A N/A Dual bromine substituents
Key Observations:
  • Dual Halogenation: Compound A's dual bromine substituents likely enhance antifungal activity compared to mono-halogenated analogs, as bromine increases lipophilicity and membrane permeability .
  • Electron-Withdrawing Groups : Derivatives with nitro or chloro substituents (e.g., KA3, KA7 ) exhibit superior antibacterial activity, attributed to enhanced electrophilicity and target binding .

Biological Activity

The compound 4-{5-[(4-bromobenzyl)sulfanyl]-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl}pyridine represents a novel class of triazole derivatives that have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C17H15Br2N4SC_{17}H_{15}Br_{2}N_{4}S with a molecular weight of approximately 405.3 g/mol. Its structure includes a triazole ring and a pyridine moiety, which are known to enhance biological activity.

PropertyValue
Molecular FormulaC17H15Br2N4S
Molecular Weight405.3 g/mol
CAS Number578760-93-7
Purity≥95%

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. Studies have shown that This compound demonstrates potent activity against various bacterial strains. For instance, in vitro assays revealed its effectiveness against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In studies involving cancer cell lines such as A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia), it exhibited notable cytotoxic effects. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation, possibly through modulation of key signaling pathways involved in cancer progression.

Enzyme Inhibition

Inhibitory effects on enzymes such as acetylcholinesterase (AChE) have been reported. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's disease. The structure-activity relationship indicates that modifications to the bromobenzyl group can enhance enzyme binding affinity.

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is often linked to their structural features. A detailed SAR analysis shows that:

  • Bromine Substituents : The presence of bromine atoms enhances lipophilicity and may improve bioavailability.
  • Sulfanyl Group : The sulfanyl moiety contributes to the compound's ability to interact with biological targets effectively.
  • Pyridine Ring : This component is crucial for maintaining the overall stability and reactivity of the compound.

Case Studies

Recent studies have synthesized various analogs of this compound to evaluate their biological activities:

  • Antibacterial Studies : Compounds similar to This compound were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) in the low micromolar range.
  • Anticancer Efficacy : In a comparative study, several triazole derivatives were screened for cytotoxicity against human cancer cell lines. The tested compound exhibited IC50 values lower than standard chemotherapeutics like doxorubicin.

Q & A

What are the common synthetic routes for 4-{5-[(4-bromobenzyl)sulfanyl]-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl}pyridine?

Basic Research Question
Methodological Answer:
The synthesis typically involves:

Bromination : Introducing bromine atoms to the benzyl and phenyl groups via electrophilic substitution (e.g., using NBS or Br₂ in presence of Lewis acids) .

Cyclization : Formation of the 1,2,4-triazole core by reacting thiosemicarbazides or hydrazine derivatives with carbonyl compounds under microwave or thermal conditions (e.g., 100–120°C in DMF) .

Coupling Reactions : Sulfanyl (-S-) linkage between the bromobenzyl group and the triazole ring using thiophiles like Lawesson’s reagent or via nucleophilic substitution .

Purification : Flash chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the final product .

How is the compound characterized using spectroscopic and analytical methods?

Basic Research Question
Methodological Answer:
Key techniques include:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks to confirm substituents (e.g., bromophenyl protons at δ 7.2–7.8 ppm, pyridine protons at δ 8.0–8.5 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity .
  • HPLC : Purity assessment (≥95% using C18 column, acetonitrile/water gradient) .
  • X-ray Crystallography : Determine crystal packing and bond angles (e.g., C–S bond length ~1.78 Å, triazole ring planarity) .

How can contradictions in reported synthetic yields (e.g., 22% vs. 86%) be resolved?

Advanced Research Question
Methodological Answer:
Yield discrepancies often arise from:

  • Reaction Optimization :
    • Solvent Polarity : Higher yields in polar aprotic solvents (DMF > THF) due to better intermediate stabilization .
    • Catalyst Screening : Use Pd/C or CuI for coupling steps to reduce side reactions .
  • Byproduct Analysis : TLC monitoring and LC-MS to identify competing pathways (e.g., oxidation of sulfanyl groups) .
  • Scale-Up Adjustments : Lower yields at larger scales may require inert atmosphere (N₂/Ar) to prevent degradation .

What crystallographic techniques validate the compound’s structure, and how are data archived?

Advanced Research Question
Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) :
    • Data Collection: Monochromatic Mo-Kα radiation (λ = 0.71073 Å), 296 K .
    • Refinement: SHELXL software to refine atomic positions (R factor < 0.05) .
  • Data Archiving : Crystallographic data deposited in the Cambridge Structural Database (CSD) under unique CCDC codes (e.g., CCDC-1441403) .

How can structure-activity relationship (SAR) studies guide derivative design?

Advanced Research Question
Methodological Answer:
SAR strategies include:

Substituent Modulation :

  • Replace bromine with electron-withdrawing groups (e.g., -CF₃) to enhance bioactivity .
  • Vary the pyridine ring with quinoline or isoquinoline to alter π-π stacking .

Biological Assays :

  • Test antifungal/antibacterial activity via microdilution assays (MIC values) .
  • Use DFT calculations to predict electronic properties (HOMO/LUMO) and reactivity .

How to address discrepancies in reported biological activity data?

Advanced Research Question
Methodological Answer:

  • Standardized Protocols :
    • Uniform assay conditions (e.g., pH 7.4, 37°C) to minimize variability .
    • Positive controls (e.g., fluconazole for antifungal tests) for cross-study comparisons .
  • Statistical Analysis :
    • Use ANOVA to assess significance of activity differences (p < 0.05) .

What computational methods predict the compound’s reactivity and stability?

Advanced Research Question
Methodological Answer:

  • Density Functional Theory (DFT) :
    • Calculate Fukui indices to identify nucleophilic/electrophilic sites .
    • Simulate degradation pathways (e.g., hydrolysis of the sulfanyl group) .
  • Molecular Dynamics (MD) :
    • Simulate solvation effects in water/DMSO to assess solubility .

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